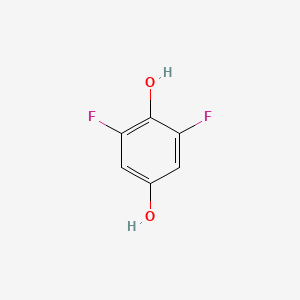

2,6-Difluorobenzene-1,4-diol

Overview

Description

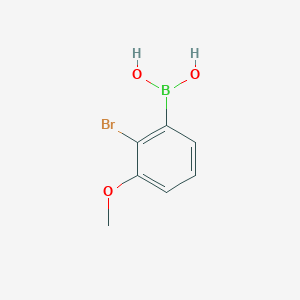

2,6-Difluoro-1,4-benzenediol, also known as 2,6-Difluorobenzene-1,4-diol, is a chemical compound with the molecular formula C6H4F2O2 . It has an average mass of 146.092 Da and a monoisotopic mass of 146.017929 Da .

Molecular Structure Analysis

The InChI code for 2,6-Difluoro-1,4-benzenediol is 1S/C6H4F2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H . This compound has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds .Physical And Chemical Properties Analysis

2,6-Difluoro-1,4-benzenediol has a density of 1.5±0.1 g/cm3, a boiling point of 235.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 49.1±3.0 kJ/mol, and it has a flash point of 96.2±25.9 °C . The index of refraction is 1.546, and it has a molar refractivity of 30.0±0.3 cm3 .Scientific Research Applications

Biodegradation and Environmental Impact

- Biodegradation of Difluorobenzenes: The microbial strain Labrys portucalensis shows potential in the biodegradation of difluorobenzenes, compounds used in pharmaceutical and agricultural chemical synthesis. This strain can degrade 1,3- and 1,4-difluorobenzene, highlighting its environmental significance in mitigating industrial pollutants (Moreira et al., 2009).

Chemical Synthesis and Functionalization

- Synthesis of Dihalobenzoic Acids: Research compares 1,3-difluorobenzene with other dihalobenzenes, revealing that all 2,6-dihalobenzoic acids are accessible through treatment with strong bases and dry ice. This finding is crucial for chemical synthesis, where specific halogenated compounds are required (Heiss et al., 2003).

Electrochemical Applications

- Electrochemical Fluorination: Studies demonstrate the effective electrochemical fluorination of aromatic compounds like 1,4-difluorobenzene, using novel electrolytes. This process is significant for the synthesis of fluorinated compounds, which are essential in various industrial applications (Momota et al., 1993).

Thermodynamics and Molecular Interactions

- Thermodynamic Properties in Mixtures: The study of mixtures containing fluorobenzenes like 1,4-difluorobenzene explores their thermodynamic properties. These insights are crucial for understanding the behavior of these compounds in various solvents, which has implications in fields like material science and chemical engineering (González et al., 2021).

Organometallic Chemistry

- Use in Organometallic Chemistry: Fluorobenzenes, including 1,4-difluorobenzene, are increasingly recognized as versatile solvents in organometallic chemistry. Their ability to weakly bind to metal centers makes them ideal for use as non-coordinating solvents or as easily displaced ligands, facilitating various chemical reactions (Pike et al., 2017).

Polymerization and Material Science

- Oxidative Polymerization: The oxidative polymerization of 2,6-difluorophenol to form poly(2,6-difluoro-1,4-phenylene oxide) represents a significant development in material science. This process, using catalysts and oxidizing agents, leads to the synthesis of crystalline polymers with potential applications in various industries (Ikeda et al., 2000).

Safety and Hazards

The safety information for 2,6-Difluorobenzene-1,4-diol indicates that it is a potential hazard. The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

2,6-difluorobenzene-1,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRUWMWOVSACFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3287941.png)

![5-phenylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B3287953.png)

![2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]-](/img/structure/B3287954.png)

![2,5-Dimethoxy-4-[(1-methylethyl)thio]-benzaldehyde](/img/structure/B3288016.png)